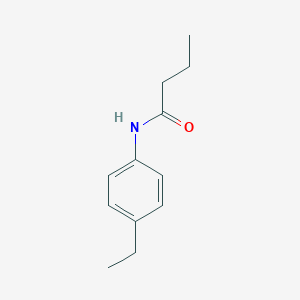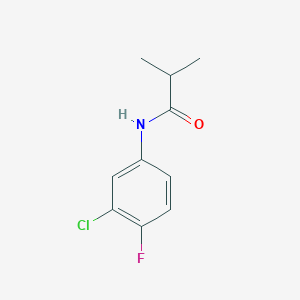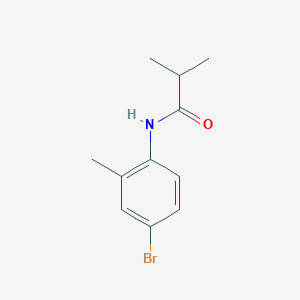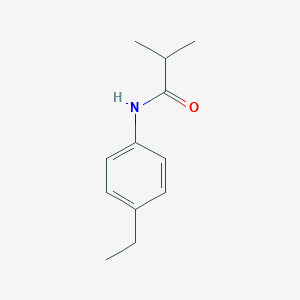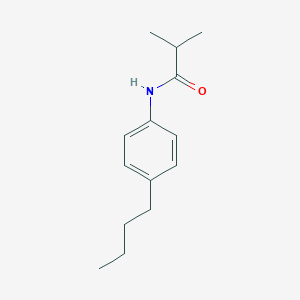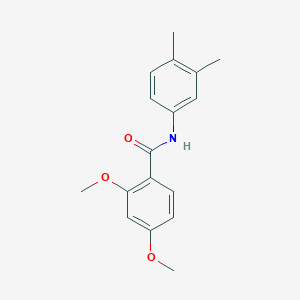
N-(3,4-dimethylphenyl)-2,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-2,4-dimethoxybenzamide, also known as DDB, is a chemical compound that has been widely used in scientific research. It is a small molecule that belongs to the class of benzamides and has a molecular formula of C17H19NO3. DDB has been extensively studied for its potential therapeutic applications due to its unique biochemical and physiological effects.
作用機序
The mechanism of action of N-(3,4-dimethylphenyl)-2,4-dimethoxybenzamide is not fully understood. However, several studies have suggested that N-(3,4-dimethylphenyl)-2,4-dimethoxybenzamide exerts its therapeutic effects by modulating various signaling pathways in cells. For example, N-(3,4-dimethylphenyl)-2,4-dimethoxybenzamide has been shown to inhibit the activity of the protein kinase CK2, which plays a key role in cell proliferation and survival. Additionally, N-(3,4-dimethylphenyl)-2,4-dimethoxybenzamide has been shown to activate the p53 pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-2,4-dimethoxybenzamide has several biochemical and physiological effects. One of the most notable effects of N-(3,4-dimethylphenyl)-2,4-dimethoxybenzamide is its ability to inhibit the growth of cancer cells. Additionally, N-(3,4-dimethylphenyl)-2,4-dimethoxybenzamide has been shown to have anti-inflammatory and neuroprotective effects. Studies have also suggested that N-(3,4-dimethylphenyl)-2,4-dimethoxybenzamide may have potential applications in the treatment of metabolic disorders such as diabetes and obesity.
実験室実験の利点と制限
One of the main advantages of using N-(3,4-dimethylphenyl)-2,4-dimethoxybenzamide in lab experiments is its well-established synthesis method and purity. Additionally, N-(3,4-dimethylphenyl)-2,4-dimethoxybenzamide has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, one of the limitations of using N-(3,4-dimethylphenyl)-2,4-dimethoxybenzamide in lab experiments is its potential toxicity. Studies have shown that N-(3,4-dimethylphenyl)-2,4-dimethoxybenzamide can induce cytotoxicity in certain cell lines, and further research is needed to determine the safe dosage and duration of treatment.
将来の方向性
There are several future directions for the research of N-(3,4-dimethylphenyl)-2,4-dimethoxybenzamide. One of the most promising directions is the development of N-(3,4-dimethylphenyl)-2,4-dimethoxybenzamide-based cancer therapies. Further research is needed to determine the optimal dosage and duration of treatment, as well as the potential side effects of N-(3,4-dimethylphenyl)-2,4-dimethoxybenzamide-based therapies. Additionally, further research is needed to determine the potential applications of N-(3,4-dimethylphenyl)-2,4-dimethoxybenzamide in the treatment of metabolic disorders and neurodegenerative diseases. Finally, the development of novel N-(3,4-dimethylphenyl)-2,4-dimethoxybenzamide analogs with improved therapeutic properties is an exciting area of research that holds great promise for the future.
合成法
The synthesis of N-(3,4-dimethylphenyl)-2,4-dimethoxybenzamide is a multi-step process that involves the reaction of 3,4-dimethylaniline with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with acetic anhydride and pyridine to yield the final product, N-(3,4-dimethylphenyl)-2,4-dimethoxybenzamide. The synthesis of N-(3,4-dimethylphenyl)-2,4-dimethoxybenzamide is a well-established procedure, and the purity of the compound can be confirmed using analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
科学的研究の応用
N-(3,4-dimethylphenyl)-2,4-dimethoxybenzamide has been extensively studied for its potential therapeutic applications. One of the most promising applications of N-(3,4-dimethylphenyl)-2,4-dimethoxybenzamide is its ability to inhibit the growth of cancer cells. Several studies have shown that N-(3,4-dimethylphenyl)-2,4-dimethoxybenzamide can induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, N-(3,4-dimethylphenyl)-2,4-dimethoxybenzamide has been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease.
特性
分子式 |
C17H19NO3 |
|---|---|
分子量 |
285.34 g/mol |
IUPAC名 |
N-(3,4-dimethylphenyl)-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C17H19NO3/c1-11-5-6-13(9-12(11)2)18-17(19)15-8-7-14(20-3)10-16(15)21-4/h5-10H,1-4H3,(H,18,19) |
InChIキー |
HKGCXLSSBANZQX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=C(C=C2)OC)OC)C |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=C(C=C2)OC)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



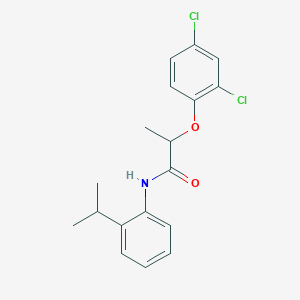
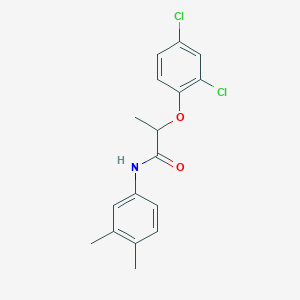



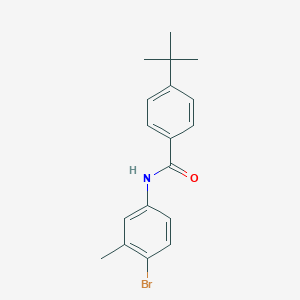
![4-chloro-N-[4-(diethylamino)phenyl]benzenesulfonamide](/img/structure/B291678.png)
![N-[4-(diethylamino)phenyl]butanamide](/img/structure/B291679.png)
